N-[(2,4-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-[(2,4-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes methoxy groups and a pyrrolidine ring
Mechanism of Action
Target of Action
The primary targets of this compound, also known as N-(2,4-dimethoxybenzyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, are the calcium-sensing and T1R1/T1R3 receptors . These receptors play a crucial role in the perception of taste, particularly the umami and kokumi tastes .
Mode of Action
The compound interacts with its targets by binding and activating the calcium-sensing and T1R1/T1R3 receptors . This activation induces stronger umami and kokumi tastes, enhancing the overall flavor profile of the food .
Result of Action
The result of the compound’s action is a significant enhancement of the kokumi, umami, and salt tastes . Human sensory evaluation showed that the addition of the compound (0.9 ppm) significantly enhanced these tastes, with the degree of enhancement being 66.4%, 56.6%, and 26.2%, respectively .
Action Environment
The environment can influence the action, efficacy, and stability of the compound Factors such as pH, temperature, and the presence of other compounds can affect the compound’s ability to bind and activate its target receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. For instance, the synthesis might involve the use of protecting groups to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
N-[(2,4-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-[(2,4-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide: shares structural similarities with other compounds containing methoxy groups and pyrrolidine rings.
This compound: is unique due to its specific arrangement of functional groups, which can influence its reactivity and biological activity.
Uniqueness
The uniqueness of this compound lies in its combination of methoxy groups and a pyrrolidine ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-26-17-8-5-16(6-9-17)23-13-15(10-20(23)24)21(25)22-12-14-4-7-18(27-2)11-19(14)28-3/h4-9,11,15H,10,12-13H2,1-3H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKPZHVXYLHPMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=C(C=C(C=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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